

Soraprazan lipofuscin removal mechanism

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Compound Focus: Soraprazan

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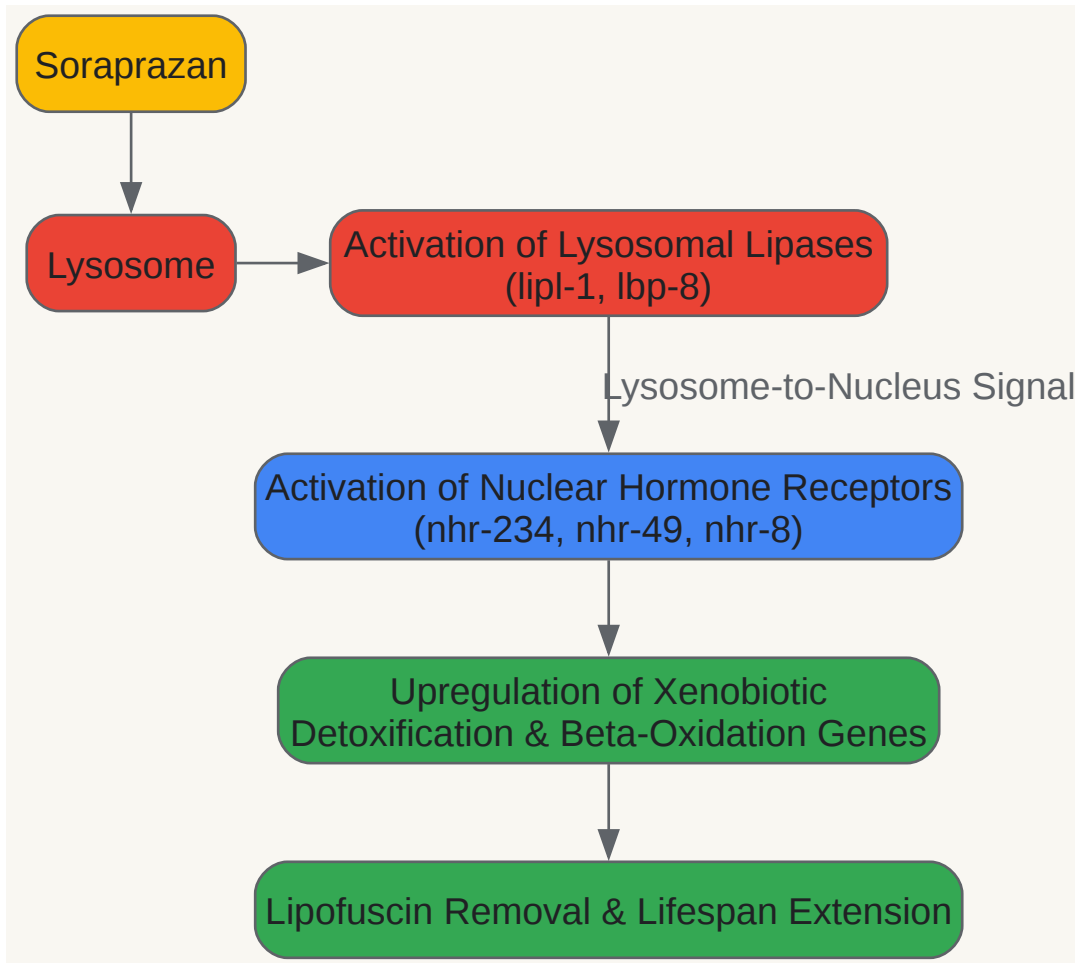
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Proposed Mechanism of Action

While the precise molecular mechanism is not fully elucidated, research suggests **soraprazan** acts through several interconnected pathways. The table below summarizes the key mechanisms supported by experimental evidence.

Proposed Mechanism	Experimental Model	Key Findings
Lysosome-Mediated Removal & Signaling [1] [2] [3]	<i>C. elegans</i> ; Aged primary human RPE cells; SD mouse RPE cells	Remofuscin activates lysosomal lipases (e.g., <i>lipl-1</i> , <i>lbp-8</i>), triggering a lysosome-to-nucleus signaling pathway.
Involvement of Reactive Oxygen Species (ROS) [1] [2]	Mouse model of advanced Stargardt disease	The mechanism of lipofuscinolysis (lipofuscin breakdown) may involve ROS generated in the presence of remofuscin.
Specific Binding to RPE Pigments [4] [5]	Pigmented <i>Abca4</i> ^{-/-} mouse (Stargardt model)	Following intravitreal injection, remofuscin specifically accumulates in and binds to RPE pigments (lipofuscin, melanin, melanolipofuscin), creating a long-lasting depot.

The following diagram synthesizes findings from multiple studies to illustrate the proposed lysosome-to-nucleus signaling pathway triggered by **soraprazan**.



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Key Experimental Evidence and Protocols

The proposed mechanism is supported by several key studies. The following tables summarize critical *in vivo* and *in vitro* experimental findings.

Therapeutic Efficacy in Disease Models

Study Focus	Model	Treatment	Key Outcome
Rescue from Retinal Degeneration [1] [2]	Mouse model of advanced Stargardt disease	Single intravitreal injection of remofuscin	Removal of RPE lipofuscin, rescue from retinal degeneration, and amelioration of retinal dysfunction.
Lipofuscin Removal & Pharmacokinetics [4] [5]	Pigmented <i>Abca4</i> ^{-/-} mice	Single intravitreal injection (40 µg in 2 µL)	Remofuscin specifically accumulated in RPE pigments and was still detected 20 weeks post-injection.

Lifespan Extension in *C. elegans*

Remofuscin Concentration	Mean Lifespan ± SE (days)	Lifespan Change vs. Control
0 µM (Control) [3] [6]	12.11 ± 0.70	-
50 µM [3] [6]	13.31 ± 0.72	+9.9%
100 µM [3] [6]	13.88 ± 0.75	+14.6%
200 µM [3] [6]	14.58 ± 0.80	+20.4%

Detailed Experimental Methodologies

Pharmacokinetics and Distribution in Mouse Eyes [4] [5]

- **Animal Model:** Pigmented *Abca4*^{-/-} mice (5-7 months old).
- **Drug Administration:** A single intravitreal injection of 40 µg of remofuscin in 2 µL of PBS containing 1% DMSO.
- **Tissue Collection:** At time points from 2 hours to 28 days post-injection, eyes were enucleated and dissected into cornea/iris/lens/vitreous/retina and RPE/choroid/sclera.
- **Quantification:** Remofuscin concentrations in eye tissues were measured using **High-Performance Liquid Chromatography combined with Mass Spectroscopy (HPLC-MS)**.

- **Visualization:** The penetration and distribution of 3H-radiolabeled remofuscin were visualized up to 20 weeks post-injection using **Transmission Electron Microscopic (TEM) Autoradiography**.

Investigating Mechanism in *C. elegans* [3] [6]

- **Strain and Culture:** Wild-type *C. elegans* (N2 strain) and various loss-of-function mutant strains were used. Worms were cultured on NGM agar plates and treated with remofuscin (50-200 μ M) from the young adult stage.
- **Lifespan Assay:** Worms were transferred daily during the reproductive period and every 2-3 days afterward. Survival was scored, and censoring occurred for worms that crawled away or died from internal hatching.
- **Lipofuscin and ROS Measurement:** Lipofuscin autofluorescence was quantified in live worms using fluorescence microscopy. Total ROS levels were measured with a fluorescent dye (H2DCFDA).
- **Gene Expression Analysis: Microarray analysis** was performed on worms treated with 200 μ M remofuscin for 14 days. Gene ontology (GO) analysis identified upregulated pathways. Mutant strains were used to confirm the necessity of specific genes for lifespan extension.

Current Clinical Status

Based on the promising preclinical data, **soraprazan/remofuscin** has advanced to clinical trials. It has been granted **Orphan Medicinal Product Designation** for the treatment of Stargardt disease in both the USA and the European Union [4] [7].

A proof-of-concept clinical trial named "**STARTT**" (**Stargardt Remofuscin Treatment Trial**) is underway [4]. This is a multi-national, multi-center, double-masked, placebo-controlled study (EudraCT Number: 2018-001496-20) to evaluate the safety and efficacy of **oral soraprazan** in patients with Stargardt disease [4] [8].

The research on **soraprazan** represents a novel therapeutic strategy focused on **removing accumulated cellular waste** rather than just slowing its production. Its potential application spans multiple lipofuscin-associated diseases [2] [3].

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